molecular formula C12H8BrNO B13206167 5-(3-Bromophenyl)pyridine-3-carbaldehyde

5-(3-Bromophenyl)pyridine-3-carbaldehyde

Cat. No.: B13206167
M. Wt: 262.10 g/mol
InChI Key: LVMVVEOPQMXETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromophenyl)pyridine-3-carbaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a bromophenyl group at the 5-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid or boronate ester reacts with an aryl halide in the presence of a palladium catalyst and a base. For example, 3-bromopyridine can be coupled with 3-formylphenylboronic acid under Suzuki–Miyaura conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Key factors include the choice of catalyst, base, solvent, and reaction temperature. The use of efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Bromophenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 5-(3-Bromophenyl)pyridine-3-carboxylic acid.

    Reduction: 5-(3-Bromophenyl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(3-Bromophenyl)pyridine-3-carbaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of aromatic aldehydes with biological macromolecules. It can be used as a probe to investigate enzyme activities and binding affinities.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for designing molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the materials science industry, this compound is used in the synthesis of functional materials, including polymers and liquid crystals. Its unique structural properties contribute to the development of materials with desirable electronic and optical characteristics.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

    Pyridine-3-carbaldehyde: Lacks the bromophenyl group, making it less hydrophobic and potentially less active in certain biological assays.

    5-Bromo-2-pyridinecarbaldehyde: Similar structure but with the bromine atom at a different position, which can affect its reactivity and binding properties.

    3-Bromobenzaldehyde: Lacks the pyridine ring, which can influence its electronic properties and reactivity.

Uniqueness: 5-(3-Bromophenyl)pyridine-3-carbaldehyde is unique due to the presence of both the bromophenyl and pyridine moieties. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in synthesis, research, and industry.

Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

5-(3-bromophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H8BrNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-8H

InChI Key

LVMVVEOPQMXETI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.